molecular formula C20H18ClN3O3 B2633850 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921872-97-1

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2633850
CAS RN: 921872-97-1
M. Wt: 383.83
InChI Key: GBFIDRXBEDKEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound used in scientific research for its potential pharmacological properties. It is a member of the pyridazinone family of compounds and has been shown to have potential as an anti-inflammatory and analgesic agent. In

Scientific Research Applications

Potential Pesticides

Research has explored derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds structurally related to 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide, for their potential applications as pesticides. These derivatives have been characterized by X-ray powder diffraction to detail their crystal structures, which is essential for understanding their pesticidal properties. This characterization includes experimental and calculated diffraction peaks, unit-cell parameters, and relative peak intensities, providing a foundational understanding of their potential use in pest management (Olszewska, Tarasiuk, & Pikus, 2009).

Antibacterial Agents

Further studies have synthesized and evaluated derivatives for their antibacterial activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The research focuses on structural modifications and quantitative structure-activity relationship (QSAR) studies to enhance antibacterial properties, indicating a promising avenue for developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial Studies

Another significant application is in the synthesis of 4-oxo-thiazolidine derivatives and their antimicrobial studies. These compounds have shown varying degrees of effectiveness against different microbes, emphasizing the role of chemical structure in antimicrobial activity. This research contributes to the development of new antimicrobial compounds with potential applications in medicine and agriculture (Patel, Mistry, & Desai, 2009).

Anticancer Drug Synthesis

There's also an interest in synthesizing compounds with similar chemical structures for anticancer applications. The synthesis involves complex chemical reactions and structural characterization, including X-ray crystallography, to understand the compound's interaction with cancer targets. This research points towards the compound's potential in developing new anticancer drugs (Sharma et al., 2018).

Herbicidal Activities

Additionally, derivatives of 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide have been investigated for their herbicidal activities, particularly targeting acetyl-coenzyme A carboxylase in monocot chloroplasts. This research is critical for developing new, more effective herbicides with specific mechanisms of action, highlighting the importance of chemical synthesis and activity evaluation in agricultural chemistry (Xu, Zhang, Wang, & Li, 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-6-8-17(9-7-16)27-14-19(25)22-12-13-24-20(26)11-10-18(23-24)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFIDRXBEDKEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

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